

Application Note: Quantification of Fagomine using a Validated HPLC-ESI-Q-MS Method

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Compound of Interest		
Compound Name:	Fagomine	
Cat. No.:	B1671860	Get Quote

Abstract

This application note describes a robust and sensitive method for the quantification of **Fagomine** in various matrices, including plant tissues and biological fluids, using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Mass Spectrometry (HPLC-ESI-Q-MS). The method presented herein is based on established analytical principles and provides a detailed protocol for researchers, scientists, and drug development professionals. The described procedures cover sample extraction, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Introduction

Fagomine is a natural iminosugar, first discovered in buckwheat (Fagopyrum esculentum Moench), with potential therapeutic applications.[1] As a dietary supplement or functional food component, it may help reduce the risk of developing insulin resistance and being overweight. [1] Given the growing interest in its pharmacological properties, a reliable and validated analytical method for the accurate quantification of **Fagomine** in different biological and plant matrices is crucial for pharmacokinetic studies, quality control of natural products, and formulation development. This document provides a detailed protocol for an HPLC-ESI-Q-MS method suitable for the determination of **Fagomine**.

Experimental



Materials and Reagents

- Fagomine reference standard (≥98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (Cation Exchange)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Sample homogenizer
- Nitrogen evaporator

Experimental Protocols

Protocol 1: Fagomine Extraction from Plant Tissues (e.g., Buckwheat, Mulberry)

• Sample Homogenization: Weigh 1 gram of the lyophilized and powdered plant material.



- Extraction: Add 10 mL of 80% methanol to the sample.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Supernatant Collection: Carefully collect the supernatant.
- Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.
- Pooling: Combine the supernatants from all three extractions.
- Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of mobile phase.
- Purification: For cleaner samples, a Solid Phase Extraction (SPE) step using cation exchange cartridges can be employed to purify the extract before LC-MS analysis.
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.

Protocol 2: Fagomine Extraction from Biological Fluids (e.g., Plasma, Serum)

- Protein Precipitation: To 100 μL of plasma or serum, add 400 μL of ice-cold methanol.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.



• Filtration: Filter the sample through a 0.22 μm syringe filter into an HPLC vial for analysis.

HPLC-ESI-Q-MS Method

A cation exchange HPLC column is effective for separating **Fagomine** from its diastereomers. [1][2]

HPLC Conditions

Parameter	Value
Column	Cation Exchange Column (e.g., 150 mm x 2.1 mm, 5 μm)
Mobile Phase A	10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Isocratic or a shallow gradient optimized for separation
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	30°C

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode.



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM)	m/z 148.1 [M+H]+ (for Fagomine)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temp.	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr

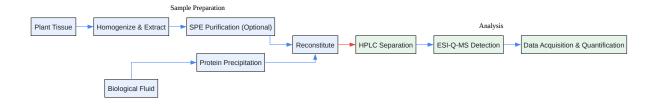
Method Validation Summary

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. [3]

Validation Parameter	Typical Acceptance Criteria	Example Performance Data
Linearity (r²)	≥ 0.99	> 0.995
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3	5 ng/mL
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10	15 ng/mL
Accuracy (% Recovery)	80 - 120%	95.2 - 104.5%
Precision (% RSD)	Intra-day ≤ 15%, Inter-day ≤ 15%	Intra-day < 8%, Inter-day < 11%

Visualizations





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Caption: Experimental workflow for Fagomine quantification.

Conclusion

The HPLC-ESI-Q-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of **Fagomine** in both plant and biological matrices. The provided protocols for sample preparation and instrument parameters, along with the validation summary, offer a comprehensive guide for researchers. This method is well-suited for a range of applications, from natural product analysis to preclinical pharmacokinetic studies.

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